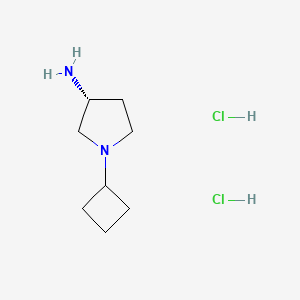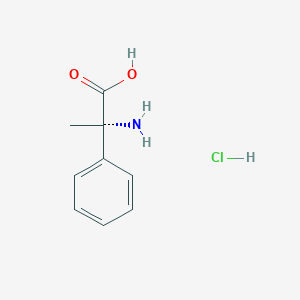
Methyl 3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups including a piperazine ring, which is a common feature in many pharmaceuticals , and a quinazoline group, which is a type of nitrogen-containing heterocycle often found in various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to form the various rings and attach the functional groups. Unfortunately, without more specific information, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially adopt a chair conformation, which is common for six-membered rings. The quinazoline group would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The piperazine ring might undergo reactions at the nitrogen atoms, while the carbonyl groups could potentially be involved in various addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .科学的研究の応用
Antimicrobial and Antibacterial Applications
One notable study on temafloxacin hydrochloride, a compound within the same broad class as the compound , highlights its potential as a broad-spectrum antimicrobial agent. This research points to the significance of such compounds in the development of new antibacterial therapies (Chu et al., 1991).
Further investigations into quinolone derivatives have elucidated their structure-activity relationships, revealing specific substitutions that enhance antibacterial potency. Such findings are crucial for designing more effective antibacterial agents, as demonstrated by research into 5-substituted 6,8-difluoroquinolones, including sparfloxacin (Miyamoto et al., 1990).
Antiviral Research
Research into 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives reveals their potential antiviral properties. These compounds have been characterized for their activity against avian paramyxo virus, indicating the scope for developing novel antiviral drugs (Selvakumar et al., 2018).
Receptor Antagonist Potential
The synthesis and pharmacological assessment of quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists present a compelling example of the therapeutic applications of such compounds. These derivatives have shown promising hypotensive activity in normotensive cats, suggesting their potential in managing hypertension (Abou-Seri et al., 2011).
Safety and Hazards
特性
CAS番号 |
946253-00-5 |
|---|---|
分子式 |
C24H26N4O4S |
分子量 |
466.56 |
IUPAC名 |
methyl 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26N4O4S/c1-15-4-5-16(2)20(12-15)26-8-10-27(11-9-26)21(29)14-28-22(30)18-7-6-17(23(31)32-3)13-19(18)25-24(28)33/h4-7,12-13H,8-11,14H2,1-3H3,(H,25,33) |
InChIキー |
PJQCEGBJGIWTQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2714709.png)
![3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2714710.png)
![N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2714711.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2714712.png)
![1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2714714.png)
![3-(5-nitrofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2714715.png)


![Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2714719.png)

![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2714721.png)
![(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2714724.png)
